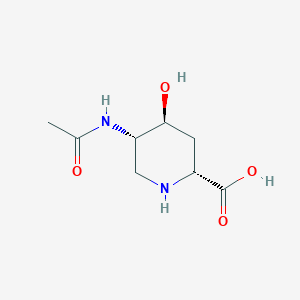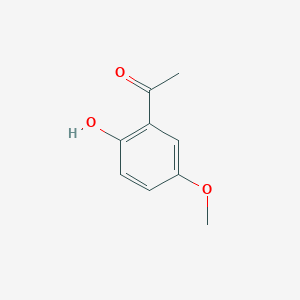
Ácido meso-2,3-dimetilsuccínico
Descripción general
Descripción
trans-Oxiresveratrol: (nombre sistemático: 4-[(E)-2-(3,5-dihidroxifenil)-etenil] benceno-1,3-diol) es un compuesto de estilbeno de origen natural. Es conocido por su estructura química simple y sus diversos potenciales terapéuticos. trans-Oxiresveratrol se encuentra en varias plantas, incluida la morera (Morus alba L.), y ha sido ampliamente estudiado por sus actividades biológicas y farmacológicas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción de trans-Oxiresveratrol implica varios objetivos moleculares y vías:
Actividad antioxidante: trans-Oxiresveratrol actúa como un potente antioxidante y captador de radicales libres.
Actividad antiinflamatoria: El compuesto reduce la producción de citocinas proinflamatorias e inhibe la activación de las vías inflamatorias.
Actividad neuroprotectora: trans-Oxiresveratrol protege las neuronas del estrés oxidativo y la apoptosis mediante la modulación de varias vías de señalización, incluida la vía de autofagia mediada por AMPK / ULK1 / mTOR.
Análisis Bioquímico
Biochemical Properties
Meso-2,3-Dimethylsuccinic acid plays a role in biochemical reactions, particularly in the context of nanoparticle functionalization . It is often used to improve the colloidal stability or biocompatibility of nanoparticles
Cellular Effects
It is known that it can influence cell function by interacting with certain cellular components .
Molecular Mechanism
The molecular mechanism of action of meso-2,3-Dimethylsuccinic acid involves its interaction with biomolecules at the molecular level. It can bind to certain molecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of meso-2,3-Dimethylsuccinic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Meso-2,3-Dimethylsuccinic acid is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Meso-2,3-Dimethylsuccinic acid is transported and distributed within cells and tissues. It interacts with certain transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
It is known that it can interact with certain cellular components .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Reacción de Condensación de Perkin: Una de las rutas sintéticas para trans-Oxiresveratrol implica la reacción de condensación de Perkin del ácido 3,5-dimetoxi fenilacético con un fenilaldehído sustituido correspondiente.
Biosíntesis Microbiana: Otro método implica la biosíntesis de resveratrol utilizando Escherichia coli modificada metabólicamente. Este método incluye la manipulación de genes en la vía del shikimato de E.
Métodos de producción industrial: La producción industrial de trans-Oxiresveratrol se puede lograr mediante la extracción de materiales vegetales utilizando métodos convencionales. Existen varios sistemas para el análisis cualitativo y cuantitativo del contenido de trans-Oxiresveratrol en materiales vegetales y productos vegetales .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: trans-Oxiresveratrol se somete a reacciones de oxidación, que pueden conducir a la formación de varios productos oxidados.
Reducción: Las reacciones de reducción pueden convertir trans-Oxiresveratrol en sus formas reducidas.
Sustitución: Las reacciones de sustitución implican el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes:
Agentes oxidantes: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores comúnmente utilizados.
Catalizadores: Se pueden utilizar varios catalizadores, como el paladio sobre carbono, para facilitar estas reacciones.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados dihidroxilados .
Comparación Con Compuestos Similares
trans-Oxiresveratrol es estructuralmente similar a otros compuestos de estilbeno, como el resveratrol y el gnetol. tiene propiedades únicas que lo distinguen de estos compuestos:
Lista de compuestos similares:
- Resveratrol
- Gnetol
- Piceatannol
- Pterostilbeno
En conclusión, trans-Oxiresveratrol es un compuesto versátil con un potencial significativo en diversas aplicaciones de investigación científica. Su estructura química única y sus diversas actividades biológicas lo convierten en un compuesto valioso para su posterior estudio y desarrollo.
Propiedades
IUPAC Name |
(2R,3S)-2,3-dimethylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZYRCVPDWTZLH-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016985 | |
| Record name | rel-(2R,3S)-2,3-Dimethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-40-2 | |
| Record name | rel-(2R,3S)-2,3-Dimethylbutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(2R,3S)-2,3-Dimethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-2,3-dimethylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does meso-2,3-dimethylsuccinic acid interact with metal surfaces, and does this differ from its chiral counterpart?
A1: Research indicates that both meso-2,3-dimethylsuccinic acid and its racemic mixture (containing both chiral enantiomers) form ordered structures on a Cu(110) surface. [] Interestingly, despite being achiral, the meso form also creates enantiomorphous structures on the copper surface, coexisting with structures that retain the substrate's mirror symmetry. [] This suggests that the methyl groups influence the adsorption geometry, leading to chiral expressions on the surface even for the achiral molecule. The study also found a significant difference in the thermal decomposition behavior between the meso and racemic forms, indicating a distinct influence of chirality on this process. []
Q2: Can you provide an example of how meso-2,3-dimethylsuccinic acid is used in organic synthesis?
A2: meso-2,3-Dimethylsuccinic acid serves as a valuable starting material for constructing complex molecules. For example, it was employed in the synthesis of (±)-faranal, a naturally occurring insect pheromone. [] The meso configuration of the acid was strategically used to introduce two erythro-configured methyl groups into the target molecule, showcasing its utility in stereoselective synthesis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Hydroxymethyl)phenyl]guanidine](/img/structure/B48890.png)

![2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B48895.png)











